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Compound of Interest

Compound Name: 4-Bromo-2-(furan-3-yl)pyrimidine
CAS No.: 1086381-95-4
Cat. No.: B1463233
Get Quote
. J

Chemical Identity & Computed Data

This compound is a 2,4-disubstituted pyrimidine featuring a furan-3-yl group at the C2 position
and a bromine atom at the C4 position. This specific regiochemistry is less common than the 4-
(furan-3-yl) isomer due to the natural reactivity of the pyrimidine ring, making its synthesis a
precise exercise in regiocontrol.
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Property Data

IUPAC Name 4-Bromo-2-(furan-3-yl)pyrimidine

Molecular Formula CsHsBrN20

Molecular Weight 225.04 g/mol

Canonical SMILES BrC1=NC(C2=COC=C2)=NC=C1

Isomeric SMILES BrC1=NC(=NC=C1)C2=COC=C2

InChi String INChl=1S/C8H5BrN20/c9-7-1-2-10-8(11-7)6-3-
4-12-5-6/h1-5H

LogP (Predicted) ~2.31

TPSA 39.0 A2

Structural Analysis & Regioselectivity Challenge

The synthesis of 4-Bromo-2-(furan-3-yl)pyrimidine presents a classic regioselectivity problem
in heterocyclic chemistry.

e The Problem: In 2,4-dihalopyrimidines (e.g., 2,4-dichloropyrimidine), the C4 position is
significantly more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-
catalyzed cross-couplings (Suzuki-Miyaura) due to the para-like electron deficiency relative
to N1.

o The Consequence: Direct Suzuki coupling of 2,4-dibromopyrimidine with furan-3-boronic
acid predominantly yields the 4-(furan-3-yl)-2-bromopyrimidine isomer (the "wrong" isomer).

e The Solution: To obtain the 2-(furan-3-yl)-4-bromo isomer, one must employ a De Novo
Synthesis (Pinner-type cyclization) or a blocking group strategy. The De Novo route is
preferred for scalability and purity.

Diagram 1: The Regioselectivity Challenge
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Caption: Direct Suzuki coupling favors the C4-substituted product. The target C2-substituted
isomer requires an alternative synthetic strategy.

Synthesis Protocol: De Novo Cyclization Route

This protocol constructs the pyrimidine ring around the furan moiety, ensuring the furan is fixed
at the C2 position before the bromine is introduced at C4.

Step 1. Preparation of Furan-3-carboxamidine Hydrochloride

e Reagents: Furan-3-carbonitrile, Sodium Methoxide (NaOMe), Ammonium Chloride (NH4Cl).
e Mechanism: Pinner reaction followed by amidine formation.

e Procedure:

[e]

Dissolve furan-3-carbonitrile (1.0 eq) in anhydrous methanol.

[e]

Add NaOMe (0.1 eq) and stir at RT for 3-6 h to form the imidate intermediate.

o

Add NH4ClI (1.1 eq) and reflux for 12 h.

[¢]

Cool, filter the precipitate (NH4Cl), and concentrate the filtrate to obtain crude furan-3-
carboxamidine hydrochloride.

Step 2: Cyclization to 2-(Furan-3-yl)pyrimidin-4(3H)-one
e Reagents: Furan-3-carboxamidine HCI, Ethyl Propiolate (or Methyl 3-methoxyacrylate),
NaOEt.
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e Procedure:

o

Dissolve furan-3-carboxamidine HCI (1.0 eq) and Ethyl Propiolate (1.1 eq) in anhydrous
ethanol.

o

Add NaOEt (2.5 eq) dropwise at 0°C.

[¢]

Reflux the mixture for 8-16 h. The amidine condenses with the alkyne ester to close the
pyrimidine ring.

[¢]

Acidify with acetic acid to precipitate the product.

[¢]

Filter and dry to yield 2-(furan-3-yl)pyrimidin-4(3H)-one.

Step 3: Bromination (Aromatization)
¢ Reagents: Phosphorus Oxybromide (POBrs) or POCIs/PBrs.

e Procedure:

[¢]

Suspend 2-(furan-3-yl)pyrimidin-4(3H)-one (1.0 eq) in anhydrous toluene or acetonitrile.
o Add POBrs (1.5 eq) and catalytic N,N-dimethylaniline.

o Heat to 80-100°C for 2-4 h. The C4-carbonyl oxygen is converted to a leaving group and
displaced by bromide.

o Quench: Pour onto ice/water carefully (exothermic).
o Extraction: Extract with EtOAc, wash with NaHCOs, dry over MgSOa.

o Purification: Flash chromatography (Hexane/EtOACc) to yield pure 4-Bromo-2-(furan-3-
yl)pyrimidine.

Diagram 2: De Novo Synthesis Workflow
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Caption: Step-wise construction of the pyrimidine ring ensures correct regiochemistry.

Applications in Drug Discovery

The 4-Bromo-2-(furan-3-yl)pyrimidine scaffold is a versatile intermediate for generating
libraries of bioactive compounds.

o SNAr Diversification (C4): The bromine at C4 is highly activated by the adjacent nitrogen
atoms. It can be readily displaced by primary and secondary amines, alkoxides, or thiols.

o Example: Reaction with morpholine or piperazine yields 4-amino-2-(furan-3-yl)pyrimidines,
common motifs in adenosine receptor antagonists (e.g., A2A).

e Suzuki Coupling (C4): The C4-Br bond can undergo palladium-catalyzed coupling with aryl
or heteroaryl boronic acids to create 2,4-biaryl pyrimidines.
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o Note: Since the furan is already installed at C2, this allows for the independent
optimization of the C4 substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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